4-(3-Bromobenzoyl)morpholine
Overview
Description
4-(3-Bromobenzoyl)morpholine is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
- "4-(3-Bromobenzoyl)morpholine" and related compounds are used in organic synthesis, particularly in the preparation of heterocyclic compounds and intermediates for further chemical reactions (Rolfs & Liebscher, 2003).
- These compounds are involved in annulation, carbonyl-active methylene condensations, cyclization, and rearrangement reactions, showcasing their versatility in organic synthesis (Rolfs & Liebscher, 2003).
2. Pharmaceutical Applications
- The derivatives of "this compound" have been studied for their potential in producing anticancer agents. For instance, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, prepared under specific conditions, showed interesting anticancer activities (Nowak et al., 2014).
3. Catalytic Reactions
- The reaction of morpholine with 4-bromobenzaldehyde, in the presence and absence of copper(I) iodide, was studied to understand the catalytic effects and product conversion in organic reactions (Sivasubramaniam & Tay, 1970).
4. Synthesis of Bioactive Compounds
- Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing morpholine rings have been reported. These studies highlight the bioactivity of these compounds in various medical and biological applications (Menteşe et al., 2015).
5. Materials Science
- In the field of materials science, compounds related to "this compound" are used as precursors in the synthesis of photovoltaic materials. Their structural and electronic properties make them suitable for applications in solar energy conversion (Gudim et al., 2021).
Properties
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336292 | |
Record name | 4-(3-Bromobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-81-5 | |
Record name | (3-Bromophenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.